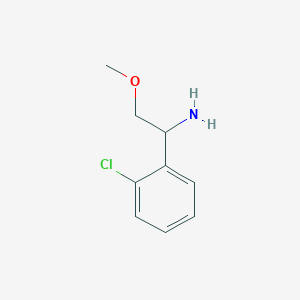
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of related compounds and screened them for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesized compounds demonstrated promising antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Agents
The chemical structure of this compound and its derivatives have been associated with anticancer activities. A study highlighted the synthesis and evaluation of 2-phenylquinoline-8-carboxamides, a similar class of compounds, for their "minimal" DNA-intercalating properties and in vivo antitumor activity. These compounds showed significant solid tumor activity in leukemia and solid tumor models, suggesting their potential as anticancer agents. The findings underscore the relevance of this chemical structure in the development of new antitumor drugs (Atwell, Baguley, & Denny, 1989).
Fluorescence Agents
The quinoline carboxamide moiety has been investigated for its potential application as fluorescence agents. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with variously substituted phenyl and carboxamide groups, which were tested for their cytotoxic activity against cancer and non-malignant cell lines. Additionally, the fluorescent properties of these compounds were evaluated, indicating their potential use in fluorescence-based applications, particularly in the context of biomedical imaging and diagnostics (Funk et al., 2015).
Chemical Synthesis Studies
The N-ethylation reaction of compounds containing the this compound structure has been a subject of chemical synthesis studies. Research focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound closely related to the one . The study employed DFT methods to investigate the reaction paths and acid/base behavior, contributing to a deeper understanding of the chemical properties and reactivity of such compounds (Batalha et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOYYHNVMLRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile](/img/structure/B2537575.png)



![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)


![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)
![N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2537588.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea](/img/structure/B2537589.png)


![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2537597.png)
